molecular formula C14H22ClN B1464986 [2-(4-Chlorophenyl)ethyl](hexan-2-yl)amine CAS No. 1157621-49-2

[2-(4-Chlorophenyl)ethyl](hexan-2-yl)amine

Cat. No. B1464986
CAS RN: 1157621-49-2
M. Wt: 239.78 g/mol
InChI Key: PNPIGVUSFTZSJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)ethylamine” consists of a hexan-2-yl group attached to an ethyl group, which is further attached to a 4-chlorophenyl group. The presence of the chlorine atom on the phenyl ring may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a molecular weight of 239.78 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.

Scientific Research Applications

Antimicrobial Agent Development

The structure of 2-(4-Chlorophenyl)ethylamine shows promise in the development of new antimicrobial agents. Its ability to engage in hydrogen bonding and dipole-dipole interactions enhances its biocompatibility, making it a potential candidate for combating drug-resistant infections .

Plant Growth Regulation

Compounds similar to 2-(4-Chlorophenyl)ethylamine have been studied for their effects on plant growth. They can act as growth retardants by inhibiting gibberellin biosynthesis, which is crucial for plant development .

Synthetic Cathinone Analysis

The compound’s structural features may be useful in the analysis of synthetic cathinones, a class of compounds that includes psychoactive substances. Its properties could aid in the identification and study of these compounds .

Drug Development

The amine functionality of 2-(4-Chlorophenyl)ethylamine can be utilized in drug development. It can serve as a building block for creating compounds with potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties .

Nanotube Production

In the field of materials science, 2-(4-Chlorophenyl)ethylamine could be involved in the production of nanotubes. Its chemical properties might facilitate the synthesis of nanotubes, which have a wide range of applications from electronics to drug delivery systems .

Enzyme Modification

The compound’s ability to form stable bonds with other molecules makes it suitable for enzyme modification. This application is crucial in biotechnology and pharmaceutical industries, where enzyme behavior needs to be controlled or altered for various purposes .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN/c1-3-4-5-12(2)16-11-10-13-6-8-14(15)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPIGVUSFTZSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](hexan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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